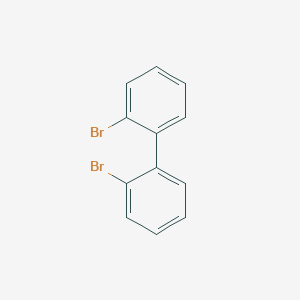

2,2'-Dibromobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91566. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKHIWKXLZCAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074761 | |

| Record name | 2,2'-Dibromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13029-09-9 | |

| Record name | 2,2′-Dibromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dibromobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dibromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dibromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSL06P6P2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,2'-Dibromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2'-Dibromobiphenyl (CAS Number: 13029-09-9), a key chemical intermediate. The document details its physicochemical properties, synthesis protocols, and significant applications, presenting quantitative data in accessible tables and illustrating experimental workflows with clear diagrams.

Core Properties and Specifications

This compound is a brominated derivative of biphenyl, appearing as a white crystalline powder or solid.[1][2][3] Its chemical structure, featuring bromine atoms at the 2 and 2' positions of the biphenyl framework, imparts unique reactivity, making it a valuable precursor in various organic syntheses.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below for easy reference.

| Property | Value | Citations |

| CAS Number | 13029-09-9 | [1][4][5] |

| Molecular Formula | C₁₂H₈Br₂ | [1][3][4] |

| Molecular Weight | 312.00 g/mol | [4][6][7] |

| Appearance | White to light yellow crystalline powder/solid | [1][3][8] |

| Melting Point | 78-83 °C | [1][2][9] |

| Boiling Point | 332.9 °C | [1][2] |

| Density | 1.667 g/cm³ | [1] |

| Flash Point | 180 °C | [1] |

| Refractive Index | 1.625 | [1] |

Solubility and Purity

| Parameter | Details | Citations |

| Solubility | Insoluble in water. Soluble in solvents like acetone, benzene, and ethyl acetate. | [2][3] |

| Purity/Assay | Typically exceeds 96.0% to 98.0%, with high-purity batches reaching up to 99.86%. | [1][5][8] |

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction. A detailed experimental protocol is outlined below.

Palladium-Catalyzed Synthesis of this compound

This method utilizes 2-bromoiodobenzene as the starting material, with a palladium catalyst and indium in dimethylformamide (DMF).[2][3]

Materials and Reagents:

-

2-bromoiodobenzene

-

Palladium(IV) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Indium

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

n-hexane

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

-

Brine

Experimental Procedure:

-

Reaction Setup: To a solution of 2-bromoiodobenzene (0.4 mmol) in DMF (2 ml), add Pd(PPh₃)₄ (18.5 mg, 0.016 mmol, 4 mol%) and indium (45.9 mg, 0.4 mmol, 1 equivalent).[3]

-

Reaction Conditions: The resulting mixture is heated at 100°C.[3]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC), using a mixture of ethyl acetate and n-hexane (in a ratio of 1:4 or 1:10 depending on substrate polarity) as the developing solvent.[3]

-

Quenching: After the reaction is complete (typically after 34 hours), the reaction is quenched by adding a saturated sodium bicarbonate solution (4 ml).[3]

-

Extraction: The reaction solution is extracted with ethyl acetate (10 ml). The organic layer is washed twice with water (4 ml each) and once with brine (4 ml).[3]

-

Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.[3]

-

Purification: The crude product is purified by silica gel chromatography using n-hexane or a solution of ethyl acetate and n-hexane to yield the final product, this compound.[3]

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. A notable application is in the production of 5,5-dimethyl-5H-dibenzosilole.[2][3] This synthesis involves the reaction of this compound with n-butyllithium (n-BuLi) at low temperatures (-78 to 20°C) in a solvent mixture of diethyl ether and hexane.[2][3] This highlights its utility in creating functionalized materials with potential applications in materials science and electronics.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[8] It is also recognized as an irritant and may cause long-lasting harmful effects to aquatic life.[7][8] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[9] It should be used in a well-ventilated area or outdoors.[8] In case of exposure, immediate medical attention is advised.[7]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 13029-09-9 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 13029-09-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 2,2′-双溴双苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C12H8Br2 | CID 83060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 13029-09-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2,2'-Dibromobiphenyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dibromobiphenyl is a brominated aromatic compound that serves as a crucial intermediate in the synthesis of various organic materials, most notably for applications in Organic Light-Emitting Diode (OLED) technology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its primary applications. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is insoluble in water but shows solubility in organic solvents such as acetone, benzene, and ethyl acetate.[3] As a member of the polybrominated biphenyl (PBB) class of compounds, it is recognized for its thermal stability.[1][4] However, PBBs are also known for their potential environmental persistence and toxicity.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈Br₂ | [4] |

| Molecular Weight | 312.00 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 78-82 °C | [2] |

| Boiling Point | 332.9 °C (predicted) | [1] |

| Density | 1.667 g/cm³ | [1] |

| Solubility | Insoluble in water; sparingly soluble in acetone and benzene; slightly soluble in ethyl acetate. | [3] |

| Flash Point | 180 °C | [1] |

| CAS Number | 13029-09-9 | [4] |

Spectral Data

The structural identification of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectral Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Chemical shifts (δ) for the aromatic protons are observed in the range of 7.23-7.68 ppm. | |

| ¹³C NMR | Aromatic carbons appear in the range of 124.7-147.1 ppm. | [6] |

| FT-IR (KBr, cm⁻¹) | 3023, 2884 (C-H stretching); 1594, 1538, 1487, 1447 (C=C aromatic stretching); 768, 687 (C-Br stretching) | [1] |

| Mass Spec. (GC-MS) | Molecular ion peaks [M]⁺ at m/z 310, 312, 314 (due to bromine isotopes). Major fragment ions at m/z 231, 233 ([M-Br]⁺) and 152 ([M-2Br]⁺). | [4] |

Synthesis of this compound

This compound can be synthesized through several methods, with the Ullmann coupling and Suzuki-Miyaura cross-coupling reactions being the most common.

Ullmann Coupling Reaction

The classical Ullmann reaction involves the copper-mediated coupling of an aryl halide. For this compound, this typically involves the homocoupling of 1-bromo-2-iodobenzene or a similar precursor. A modern, solvent-free approach utilizing high-speed ball milling has been shown to produce high yields.[6]

Experimental Protocol: Solvent-Free Ullmann Coupling [6]

-

Preparation: A copper vial is charged with 2-iodonitrobenzene and a copper ball bearing.

-

Reaction: The vial is subjected to high-speed ball milling. The continuous shaking facilitates the reaction without the need for an external solvent or additional copper catalyst.

-

Work-up: The solid product is directly obtained from the vial and can be purified by recrystallization from a suitable solvent like hot ethanol. This method is noted for being cleaner and faster than traditional solution-phase coupling.[6]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds, involving the palladium-catalyzed reaction between an organoboron compound and an organohalide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general representation for the synthesis of biphenyl compounds and can be adapted for this compound.

-

Reactant Preparation: To a flame-dried Schlenk flask, add 2-bromophenylboronic acid (1.1 - 1.5 equivalents), 1-bromo-2-iodobenzene (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under the inert atmosphere, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution (e.g., 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications

The primary application of this compound is as a key intermediate in the synthesis of more complex organic molecules.

-

OLED Technology: It is extensively used in the production of materials for Organic Light-Emitting Diodes (OLEDs). The biphenyl structure with bromine atoms at the 2 and 2' positions serves as a versatile building block for creating the complex organic molecules that form the emissive and charge-transport layers in OLED devices.[1]

-

Organic Synthesis: It is a precursor for the synthesis of various heterocyclic and polycyclic aromatic compounds. For instance, it is used to produce 5,5-dimethyl-5H-dibenzosilole, a compound with potential applications in materials science.

Toxicological Information

As a polybrominated biphenyl (PBB), this compound is part of a class of compounds that are known for their toxic effects and environmental persistence.[4][5] Exposure to PBBs has been linked to adverse health effects, including impacts on the liver, nervous system, and immune system.[4] It is classified as harmful if swallowed and may cause skin and eye irritation.[7] Due to these concerns, the use of many PBBs is restricted in numerous regions.[4]

Due to the lack of specific, publicly available data on a distinct biological signaling pathway for this compound, a generalized diagram of xenobiotic metabolism is presented below. PBBs, as foreign compounds (xenobiotics), are typically metabolized in the liver by cytochrome P450 enzymes. This process can sometimes lead to the formation of more toxic intermediates.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the field of organic electronics, particularly in the development of OLEDs. Its synthesis is well-established through classic and modern organic reactions. However, its classification as a PBB necessitates careful handling and consideration of its potential environmental and health impacts. Further research into its specific biological activities and metabolic pathways is warranted to fully understand its toxicological profile.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2,2 -Dibromobiphenyl 97 13029-09-9 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C12H8Br2 | CID 83060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

Synthesis of 2,2'-Dibromobiphenyl from 2-Bromoiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2,2'-Dibromobiphenyl, a key intermediate in various chemical syntheses, with a specific focus on its preparation from 2-bromoiodobenzene. This document details two primary synthetic methodologies: a modern palladium-catalyzed homocoupling reaction and the classic Ullmann condensation. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

This compound is a halogenated aromatic compound with the molecular formula C₁₂H₈Br₂.[1] Its structure, featuring two bromine atoms on adjacent phenyl rings, makes it a valuable precursor for the synthesis of more complex molecules, including ligands for transition metal catalysis and functionalized materials for applications in electronics. This guide focuses on the synthetic transformation of 2-bromoiodobenzene into this compound, exploring both palladium- and copper-mediated methodologies.

Synthetic Methodologies

Two principal methods for the homocoupling of 2-bromoiodobenzene to yield this compound are discussed: a palladium-catalyzed reaction involving indium and the traditional Ullmann reaction using copper.

Palladium-Catalyzed Homocoupling

A contemporary and efficient method for the synthesis of this compound from 2-bromoiodobenzene involves a palladium-catalyzed process facilitated by indium metal. This reaction proceeds under relatively mild conditions and offers good yields.

Reaction Scheme:

Ullmann Homocoupling Reaction

The Ullmann reaction is a classic method for the synthesis of biaryl compounds through the copper-mediated coupling of aryl halides.[2][3] This reaction typically requires elevated temperatures and stoichiometric amounts of copper. While modern variations have been developed, the fundamental approach remains a cornerstone of biaryl synthesis.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its physical properties.

| Parameter | Palladium-Catalyzed Homocoupling | Ullmann Reaction (Typical) |

| Starting Material | 2-Bromoiodobenzene | 2-Bromoiodobenzene |

| Catalyst | Pd(PPh₃)₄ | Copper powder |

| Promoter/Reductant | Indium | - |

| Solvent | DMF | DMF |

| Temperature | 100 °C | >150 °C (typically ~200 °C) |

| Reaction Time | 34 hours | 24-48 hours |

| Yield | Not explicitly reported, but generally good to high | Variable, often moderate |

Physical and Spectroscopic Data for this compound:

| Property | Value |

| Molecular Formula | C₁₂H₈Br₂ |

| Molecular Weight | 312.00 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 79-83 °C |

| ¹H NMR (CDCl₃) | δ 7.68-7.66 (m, 2H), 7.40-7.38 (m, 2H), 7.29-7.23 (m, 4H) |

| ¹³C NMR (CDCl₃) | δ 141.2, 133.5, 131.5, 129.2, 127.8, 122.9 |

Experimental Protocols

Palladium-Catalyzed Synthesis of this compound

This protocol is based on a reported procedure for the homocoupling of 2-bromoiodobenzene.

Materials:

-

2-bromoiodobenzene (0.4 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (18.5 mg, 0.016 mmol, 4 mol%)

-

Indium powder (45.9 mg, 0.4 mmol, 1 equivalent)

-

Anhydrous N,N-Dimethylformamide (DMF) (2 ml)

-

Ethyl acetate

-

n-Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-bromoiodobenzene (0.4 mmol) in anhydrous DMF (2 ml), add Pd(PPh₃)₄ (18.5 mg, 0.016 mmol) and indium powder (45.9 mg, 0.4 mmol).

-

Heat the resulting mixture at 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane (e.g., 1:10) as the eluent.

-

After 34 hours, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (4 ml).

-

Extract the reaction mixture with ethyl acetate (10 ml).

-

Wash the organic layer sequentially with water (2 x 4 ml) and brine (1 x 4 ml).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using n-hexane or a mixture of ethyl acetate and n-hexane as the eluent to obtain this compound.

Ullmann Reaction for the Synthesis of this compound (General Protocol)

This is a general procedure for a classic Ullmann homocoupling.

Materials:

-

2-Bromoiodobenzene

-

Activated copper powder (stoichiometric amount)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Celite

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-bromoiodobenzene and a stoichiometric amount of activated copper powder.

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to a high temperature (typically >150-200 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper residues.

-

Wash the filtrate with water to remove DMF.

-

Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Mechanistic Overview and Visualizations

Mechanism of Palladium-Catalyzed Homocoupling

The palladium-catalyzed homocoupling of 2-bromoiodobenzene in the presence of indium is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Indium plays a crucial role as a reductant, facilitating the formation of an organoindium species which then undergoes transmetalation with the palladium center.

Caption: Proposed mechanism for the palladium-catalyzed homocoupling.

Mechanism of the Ullmann Reaction

The classical Ullmann homocoupling is thought to proceed via the formation of an organocopper intermediate. The reaction is initiated by the oxidative addition of the aryl halide to the copper surface, followed by a second oxidative addition and subsequent reductive elimination to form the biaryl product.

Caption: Simplified mechanism of the Ullmann homocoupling reaction.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for synthesis and purification.

Conclusion

The synthesis of this compound from 2-bromoiodobenzene can be effectively achieved through both modern palladium-catalyzed methods and the classic Ullmann reaction. The palladium-catalyzed approach offers milder reaction conditions, while the Ullmann reaction, particularly with modern modifications like solvent-free ball milling, can provide very high yields. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. This guide provides the necessary technical details to aid researchers in selecting and implementing the most suitable synthetic route.

References

A Technical Guide to the Solubility of 2,2'-Dibromobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Dibromobiphenyl, a significant compound in synthetic chemistry and material science. Given the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the existing qualitative information and offers a detailed, generalized experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for laboratory researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound is a halogenated aromatic compound with the chemical formula C₁₂H₈Br₂. Its structure consists of two phenyl rings connected by a carbon-carbon single bond, with a bromine atom substituted at the 2 and 2' positions. This substitution pattern imparts specific steric and electronic properties to the molecule, influencing its reactivity and physical characteristics, including its solubility. Understanding the solubility of this compound is crucial for its application in chemical reactions, purification processes, and the formulation of products.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not widely published, qualitative assessments are available and summarized below. These descriptions provide a foundational understanding of its behavior in common organic solvents.

| Solvent | Qualitative Solubility |

| Acetone | Sparingly Soluble[1][2] |

| Benzene | Sparingly Soluble[1][2] |

| Ethyl Acetate | Slightly Soluble[1][2] |

| Toluene | Soluble |

| Water | Insoluble[1][2][3] |

Note: "Sparingly soluble" and "slightly soluble" are qualitative terms and indicate that the compound does not dissolve to a large extent in these solvents under standard conditions.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a robust experimental protocol is necessary. The following is a detailed methodology based on the widely used shake-flask method coupled with UV-Vis spectroscopy for concentration analysis. This method can be adapted for other analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest at a constant temperature. After reaching equilibrium, the undissolved solid is removed, and the concentration of the dissolved solute in the clear supernatant is quantified.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Experimental Workflow

Step-by-Step Procedure

Part 1: Preparation of Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the organic solvent of interest to prepare a stock solution of a high, known concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing, known concentrations.

-

UV-Vis Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. The solvent itself should be used as the blank.

-

Calibration Curve Generation: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be close to 1 for a good fit.

Part 2: Preparation of Saturated Solution

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator with a constant temperature bath (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes.

-

Filtration: Carefully withdraw the clear supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent undissolved solids from affecting the concentration measurement.

Part 3: Quantification

-

Absorbance Measurement: Measure the absorbance of the filtered, saturated solution using the UV-Vis spectrophotometer at the predetermined λmax. If the absorbance is too high (i.e., outside the linear range of the calibration curve), accurately dilute the filtrate with a known volume of the solvent and re-measure the absorbance.

-

Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the (potentially diluted) filtrate. If a dilution was performed, remember to multiply the calculated concentration by the dilution factor to determine the solubility in the original saturated solution.

Conclusion

This guide provides a summary of the known qualitative solubility of this compound and a detailed, practical protocol for its quantitative determination. For researchers and professionals in the chemical and pharmaceutical industries, accurate solubility data is a cornerstone of process development, formulation, and quality control. The methodologies outlined herein offer a reliable framework for generating this critical data, thereby facilitating the effective use of this compound in its various applications. It is recommended that solubility be determined at various temperatures to fully characterize the thermodynamic properties of the dissolution process.

References

A Technical Guide to the Physicochemical Properties of 2,2'-Dibromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the melting and boiling points of 2,2'-Dibromobiphenyl, a key intermediate in various chemical syntheses. This document outlines its physical properties, detailed experimental protocols for their determination, and a workflow for its application in the synthesis of organosilicon compounds.

Core Physicochemical Data

This compound is a white crystalline solid at room temperature.[1][2] Its key physical properties are summarized in the table below, providing a ready reference for laboratory and industrial applications.

| Property | Value | Source(s) |

| Melting Point | 78 - 83 °C | [1][2][3] |

| 78 - 82 °C | [4] | |

| 76.0 - 83.0 °C | [5][6] | |

| Boiling Point | 332.9 ± 17.0 °C (Predicted) | [1][3][7][8] |

| 198 - 200 °C (literature) | ||

| Molecular Formula | C₁₂H₈Br₂ | [3][6] |

| Molecular Weight | 312.00 g/mol | [9] |

| Density | 1.667 g/cm³ | [1][2] |

| Appearance | White crystalline powder/solid | [1][2][3] |

Note on Boiling Point Discrepancy: The significant variation in reported boiling points, with a predicted value around 332.9 °C and an experimental value of 198-200 °C, may be attributable to the conditions under which the measurements were taken. The lower value could potentially represent the boiling point under reduced pressure. For practical applications, it is advisable to experimentally determine the boiling point under the specific conditions of use.

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following are standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The melting point of this compound can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp or similar).

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination: Thiele Tube Method

For an accurate determination of the boiling point of this compound, especially given the discrepancy in reported values, the Thiele tube method is a reliable microscale technique.

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, ensuring even heat distribution by convection.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until the bubbling is vigorous, and then the heat source is removed.

-

Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Application in Synthesis: A Workflow Example

This compound is a precursor in the synthesis of various organic and organometallic compounds. One notable application is in the preparation of 5,5-dimethyl-5H-dibenzosilole.[1] The logical workflow for this synthesis is outlined below.

Caption: Synthetic pathway from this compound to 5,5-dimethyl-5H-dibenzosilole.

Experimental Workflow for Physicochemical Property Determination

The logical flow for determining the key physical properties discussed in this guide is presented below.

Caption: Workflow for the determination and reporting of physicochemical properties.

References

- 1. This compound CAS#: 13029-09-9 [m.chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 2,2′-Dibromobiphenyl SDS - Download & Subscribe for Updates [sdsmanager.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound, 98% 1 g | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 7. This compound | 13029-09-9 [amp.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. This compound | C12H8Br2 | CID 83060 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review on 2,2'-Dibromobiphenyl synthesis

An In-depth Technical Guide to the Synthesis of 2,2'-Dibromobiphenyl

For researchers, scientists, and professionals in drug development, this compound is a key intermediate in the synthesis of various complex organic molecules. Its efficient and high-yield synthesis is crucial for the advancement of numerous research and development projects. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, with the most common being palladium-catalyzed cross-coupling reactions and ortho-lithiation of substituted benzenes. Each method offers distinct advantages and is suited for different laboratory settings and starting material availability.

Palladium-Catalyzed Homocoupling of 2-Bromoiodobenzene

A prevalent method for synthesizing this compound involves the palladium-catalyzed homocoupling of 2-bromoiodobenzene in the presence of indium.[1][2] This reaction proceeds with good yield and selectivity.

Experimental Protocol:

To a solution of 2-bromoiodobenzene (0.4 mmol) in dimethylformamide (DMF, 2 ml), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 18.5 mg, 0.016 mmol, 4 mol%) and indium (45.9 mg, 0.4 mmol, 1 equivalent) are added.[1] The resulting mixture is heated to 100°C. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a developing solvent of ethyl acetate and n-hexane (in a ratio of 1:4 or 1:10, depending on substrate polarity).[1] After complete consumption of the starting material (approximately 34 hours), the reaction is quenched by the addition of a saturated sodium bicarbonate solution (4 ml). The product is extracted with ethyl acetate (10 ml). The organic layer is washed sequentially with water (2 x 4 ml) and brine (1 x 4 ml). The organic phase is then dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography using n-hexane or a solution of ethyl acetate and n-hexane to yield the pure this compound.[1]

Synthesis via ortho-Lithiation of o-Dibromobenzene

An alternative and high-yielding route to this compound starts from ortho-dibromobenzene through a lithium-halogen exchange reaction, followed by coupling.[1] This method is particularly effective for generating the desired product in high purity.

Experimental Protocol:

A solution of o-dibromobenzene (4.72 g, 20 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) is cooled to -78°C under an inert atmosphere. To this solution, n-butyllithium (n-BuLi, 6.25 mL of a 1.6 M solution in n-hexane, 10 mmol) is added dropwise. The reaction mixture is stirred at -78°C for 30 minutes. Following the addition, the mixture is warmed to 0°C and then hydrolyzed with aqueous hydrochloric acid (10 mL, 3 N). The organic solvents are removed by rotary evaporation. The residue is extracted with diethyl ether. The combined organic extracts are concentrated under reduced pressure. The crude product is purified by recrystallization from hexane to afford pure this compound (2.59 g).[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the described synthetic methods, allowing for easy comparison of their efficiencies.

| Method | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield |

| Palladium-Catalyzed Homocoupling | 2-Bromoiodobenzene | Pd(PPh₃)₄, Indium | DMF | 100°C | 34 hours | N/A |

| ortho-Lithiation | o-Dibromobenzene | n-BuLi | THF | -78°C to 0°C | 0.5 hours | 84% |

N/A: The specific yield for the palladium-catalyzed homocoupling was not provided in the cited source, though it is described as a method that ensures high yield and purity.[2]

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key synthetic methods.

Caption: Workflow for Palladium-Catalyzed Homocoupling.

Caption: Workflow for ortho-Lithiation Synthesis.

Concluding Remarks

The choice of synthetic route for this compound will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the equipment available. The ortho-lithiation method offers a high-yield and relatively quick procedure. In contrast, the palladium-catalyzed homocoupling provides an alternative when 2-bromoiodobenzene is a more accessible starting material. Both methods are robust and have been successfully employed in the synthesis of this important biphenyl derivative. This guide provides the necessary details for researchers to replicate these procedures and make informed decisions for their synthetic strategies.

References

An In-depth Technical Guide to 2,2'-Dibromobiphenyl: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,2'-Dibromobiphenyl. It details the seminal Ullmann reaction that first enabled the synthesis of biphenyl compounds and explores modern synthetic methodologies, including the Suzuki-Miyaura cross-coupling reaction. This document provides detailed experimental protocols, quantitative physicochemical data, and visual representations of synthetic workflows to serve as a valuable resource for researchers in organic chemistry and drug development.

Introduction

This compound is an organic compound characterized by a biphenyl backbone with bromine atoms substituted at the 2 and 2' positions.[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of materials science and pharmaceuticals.[2] Notably, it serves as a precursor for the production of Organic Light-Emitting Diode (OLED) materials and other functionalized organic compounds.[3] This guide delves into the historical context of its discovery and the evolution of its synthesis.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of methods for forming carbon-carbon bonds between aromatic rings. The foundational breakthrough came in 1901 when German chemist Fritz Ullmann and his student Jean Bielecki reported a novel reaction that coupled two aryl halide molecules in the presence of copper powder to form a biaryl.[2] This reaction, now known as the Ullmann reaction, was the first example of a transition metal-mediated aryl C-C bond formation and opened the door to the synthesis of a wide range of biphenyl derivatives.[2] While Ullmann's initial publication focused on the synthesis of 2,2'-dinitrobiphenyl, the reaction's principles were applicable to other aryl halides, laying the groundwork for the eventual synthesis of this compound.

Over the 20th century, the Ullmann reaction became a standard method for preparing symmetrical biphenyls, though it often required harsh reaction conditions and stoichiometric amounts of copper. The latter half of the century saw the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which offered milder conditions and greater functional group tolerance, providing more versatile routes to unsymmetrical biphenyls and becoming a cornerstone of modern organic synthesis.[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈Br₂ | [2][5] |

| Molecular Weight | 312.00 g/mol | [6] |

| CAS Number | 13029-09-9 | [2] |

| Appearance | White crystalline powder | [2][7] |

| Melting Point | 79-83 °C | [2] |

| Boiling Point | 332.9 °C (Predicted) | [2] |

| Density | 1.667 g/cm³ | [3] |

| Solubility | Insoluble in water; Sparingly soluble in acetone and benzene; Slightly soluble in ethyl acetate. | [2][7] |

| Flash Point | 180 °C | [3] |

| Refractive Index | 1.625 | [3] |

| LogP | 4.6 | [2] |

| Ionization Energy | 8.40 ± 0.02 eV | [8] |

Experimental Protocols

Detailed methodologies for the key synthetic routes to this compound are provided below.

Historical Synthesis: The Ullmann Reaction

The Ullmann reaction provides a classical approach to symmetrical biphenyls. The following is a general protocol adapted for the synthesis of this compound from an o-halobenzene.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the starting o-bromohalobenzene (e.g., 2-bromoiodobenzene or 1,2-dibromobenzene).

-

Add an excess of activated copper powder to the flask.

-

Heat the reaction mixture to a high temperature (typically >200 °C) with vigorous stirring.

-

Maintain the temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the solid mixture is typically washed with an organic solvent (e.g., toluene or xylenes) to extract the crude product.

-

The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield pure this compound.

Modern Synthesis: Palladium-Catalyzed Cross-Coupling from 2-Bromoiodobenzene

This method utilizes a palladium catalyst for a more efficient coupling reaction.[2]

Protocol:

-

To a solution of 2-bromoiodobenzene (0.4 mmol) in dimethylformamide (DMF) (2 ml), add Pd(PPh₃)₄ (18.5 mg, 0.016 mmol, 4 mol%) and indium powder (45.9 mg, 0.4 mmol, 1 equivalent).[2]

-

Heat the resulting mixture at 100°C.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., ethyl acetate/n-hexane, 1:4 or 1:10).[2]

-

After the reaction is complete (approximately 34 hours), quench the reaction by adding a saturated sodium bicarbonate solution (4 ml).[2]

-

Extract the reaction mixture with ethyl acetate (10 ml).[2]

-

Wash the organic layer twice with water (4 ml) and once with brine (4 ml).[2]

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel chromatography using n-hexane or a mixture of ethyl acetate and n-hexane to obtain this compound.[2]

Alternative Modern Synthesis: From 1,2-Dibromobenzene

This protocol provides an alternative modern synthetic route.[1]

Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve 1,2-dibromobenzene (4.72 g, 20 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).[1]

-

Cool the solution to -78 °C in a dry ice/acetone bath.[1]

-

Slowly add n-butyllithium (n-BuLi) (6.25 mL of a 1.6 M solution in n-hexane, 10 mmol) dropwise to the stirred solution.[1]

-

Stir the mixture at -78 °C for 30 minutes.[1]

-

Warm the reaction mixture to 0 °C and then hydrolyze by adding aqueous HCl (10 mL, 3 N).[1]

-

Remove the organic solvents by rotary evaporation.[1]

-

Extract the residue with diethyl ether.[1]

-

Combine the organic extracts and concentrate under reduced pressure.[1]

-

Purify the crude product by recrystallization from hexane to yield pure this compound (yield: 2.59 g, 84%).[1]

Synthetic Workflows and Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described.

Caption: Workflow for the historical Ullmann synthesis of this compound.

Caption: Workflow for the modern palladium-catalyzed synthesis of this compound.

Conclusion

This compound, a compound with a rich history rooted in the foundational work of Ullmann, continues to be a relevant and important molecule in contemporary organic synthesis. The evolution from the harsh conditions of the classical Ullmann reaction to the milder and more versatile palladium-catalyzed cross-coupling reactions highlights the significant advancements in synthetic methodology. This guide provides the essential historical context, detailed experimental protocols, and key physicochemical data to support further research and application of this versatile chemical intermediate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound CAS#: 13029-09-9 [m.chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound | C12H8Br2 | CID 83060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2 -Dibromobiphenyl 97 13029-09-9 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. 1,1'-Biphenyl, 2,2'-dibromo- [webbook.nist.gov]

Spectroscopic Profile of 2,2'-Dibromobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2'-Dibromobiphenyl (CAS No. 13029-09-9), a halogenated aromatic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and use in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.66-7.68 | m | 2H | Ar-H |

| 7.38-7.40 | m | 2H | Ar-H |

| 7.23-7.29 | m | 4H | Ar-H |

¹³C NMR (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ) ppm | Assignment |

| 140.5 | C-C (ipso) |

| 133.5 | C-H |

| 131.0 | C-H |

| 129.5 | C-H |

| 127.5 | C-H |

| 123.0 | C-Br (ipso) |

Infrared (IR) Spectroscopy Data

FTIR (KBr Pellet) [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H Stretch |

| ~1580 | Medium | Aromatic C=C Stretch |

| ~1450 | Strong | Aromatic C=C Stretch |

| ~1020 | Strong | C-H in-plane bend |

| ~750 | Strong | C-H out-of-plane bend / C-Br Stretch |

Mass Spectrometry (MS) Data

GC-MS (Electron Ionization) [2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 312 | ~50% | [M+2]⁺˙ (C₁₂H₈⁸¹Br₂) |

| 310 | ~100% | [M]⁺˙ (C₁₂H₈⁷⁹Br⁸¹Br) |

| 308 | ~50% | [M-2]⁺˙ (C₁₂H₈⁷⁹Br₂) |

| 231 | High | [M-Br]⁺ |

| 152 | High | [M-2Br]⁺˙ (Biphenylene) |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The data presented in this guide are based on the following general experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving the sample in deuterated chloroform (CDCl₃). The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

The solid this compound sample was finely ground and mixed with potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet. The FTIR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) was injected into a gas chromatograph equipped with a mass spectrometer detector. The separation was performed on a capillary column suitable for nonpolar compounds. The mass spectrometer was operated in electron ionization (EI) mode.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer follows characteristic pathways, as illustrated below.

Caption: Key fragmentation pathways of this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,2'-Dibromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dibromobiphenyl is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. Its utility, however, is matched by a significant hazard profile that necessitates a thorough understanding of its toxicological properties and strict adherence to safety protocols. This technical guide provides an in-depth analysis of the potential hazards associated with this compound, offering comprehensive safety precautions, emergency procedures, and a summary of relevant toxicological and ecotoxicological data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to handle this compound safely and responsibly within a laboratory and development setting.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics. These properties influence its behavior under various laboratory conditions and are critical for risk assessment.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Br₂ | [1] |

| Molecular Weight | 312.00 g/mol | [1] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 79-83 °C | [1] |

| Boiling Point | 332.9 °C | [1] |

| Solubility | Insoluble in water. Soluble in acetone, benzene, and ethyl acetate. | [1] |

| Vapor Pressure | 0.007-0.27 Pa at 20-50℃ |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS hazard statements.

| Hazard Class | Hazard Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects |

Toxicological Data

Understanding the quantitative toxicological data is paramount for assessing the risk of exposure and implementing appropriate safety measures.

| Endpoint | Species | Route | Value | Classification/Result | Guideline |

| Acute Oral Toxicity (LD50) | Rat (female) | Oral | > 2000 mg/kg | Harmful if swallowed | OECD 423 |

| Skin Irritation | Reconstructed Human Epidermis (RhE) | Dermal | - | No skin irritation | OECD 439 |

| Eye Irritation | Rabbit | Ocular | Maximum Mean Total Score = 39.5 | Severely irritating | OECD 405 (Draize test) |

| Acute Aquatic Toxicity (EC50) | Daphnia magna (Water flea) | - | > 0.236 mg/L (48h) | Very toxic to aquatic life | OECD 202 |

Experimental Protocols

The toxicological data presented in this guide are based on standardized testing protocols. The following is a summary of the principles of the key OECD guidelines cited. It is important to note that these are not the full, detailed experimental protocols but rather an overview of the methodologies.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to assess the acute toxicity of a substance when administered orally. The procedure involves a stepwise dosing of a small number of animals (usually female rats). The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the initial dose group (i.e., mortality or survival) determines the next step, which may involve dosing at a higher or lower level, or stopping the test. This method is designed to use fewer animals than traditional LD50 tests while still allowing for the classification of the substance's acute oral toxicity.

OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This in vitro method assesses the potential of a substance to cause skin irritation. It utilizes a three-dimensional model of reconstructed human epidermis, which mimics the properties of the upper layers of human skin. The test substance is applied topically to the tissue surface. After a defined exposure period, the cell viability of the epidermis is measured, typically using an MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, which is defined as the inability to swim within 15 seconds after gentle agitation. The results are used to determine the EC50, which is the concentration that causes immobilization in 50% of the test organisms.

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and ensure a safe laboratory environment.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[3]

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.[3]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[3]

-

-

Hygiene Practices: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Chemical Reactivity and Incompatibilities

While specific reactivity data for this compound with a wide range of chemicals is not extensively documented in publicly available literature, it is known to be incompatible with strong oxidizing agents.[3] Reactions with these substances could potentially lead to the generation of heat, fire, or toxic gases. Hazardous decomposition products upon combustion may include carbon oxides and hydrogen bromide gas.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for responding effectively to accidental exposure or spills.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 5). Avoid breathing dust.

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways, as it is very toxic to aquatic life.[2]

-

Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This material may be classified as a hazardous waste.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable chemical intermediate with a significant hazard profile. A comprehensive understanding of its toxicological properties, coupled with strict adherence to the safety precautions and emergency procedures outlined in this guide, is essential for its safe handling in a research and development setting. By implementing robust safety protocols, researchers can mitigate the risks associated with this compound and continue to leverage its potential in the advancement of science and medicine.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2'-Dibromobiphenyl in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dibromobiphenyl is a versatile building block in organic synthesis, serving as a key precursor for a variety of complex organic molecules and functional materials. Its unique structure, featuring two bromine atoms positioned on adjacent phenyl rings, allows for a range of transformations, including intramolecular cyclizations and cross-coupling reactions. These reactions are instrumental in the synthesis of valuable compounds such as carbazoles, dibenzofurans, and other polycyclic aromatic systems, which are core structures in many pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Application 1: Synthesis of Polysubstituted Carbazoles via Copper-Catalyzed Amination

Carbazole derivatives are of significant interest due to their presence in numerous natural products and their wide-ranging applications in medicinal chemistry and materials science. A cost-effective and efficient method for the synthesis of polysubstituted carbazoles involves the copper-catalyzed double N-arylation of primary amines with this compound.[2] This approach offers an advantage over palladium-catalyzed methods due to the lower cost and toxicity of copper catalysts.[2]

Experimental Protocol: Copper-Catalyzed Synthesis of N-Arylcarbazoles

This protocol describes the general procedure for the Cu(I)-catalyzed cross-coupling of primary amines with 2,2'-dibromo-1,1'-biphenyl.[2]

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, butylamine)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Argon gas

Procedure:

-

To a sealed tube, add this compound (1.0 equiv.), the primary amine (3.0 equiv.), CuI (0.04 mmol), DMEDA (0.04 mmol), and K₂CO₃ (3.0 equiv.).

-

Add 3 mL of anhydrous toluene to the tube.

-

Purge the tube with argon gas.

-

Seal the tube and stir the reaction mixture at 110 °C for 72 hours.

-

After cooling to room temperature, the reaction mixture is purified by column chromatography to yield the desired carbazole product.

Quantitative Data:

| Amine Substrate | Product Yield (%) |

| Aniline | 54 |

| Butylamine | 63 |

| Benzylamine | 75 |

Table 1: Yields of carbazole products from the reaction of this compound with various primary amines.[2]

Logical Relationship Diagram:

Caption: Workflow for the copper-catalyzed synthesis of carbazoles.

Application 2: Synthesis of Dibenzofurans via Intramolecular Cyclization

Dibenzofurans are another important class of heterocyclic compounds with applications in pharmaceuticals and materials science. While various methods exist for their synthesis, a common strategy involves the intramolecular cyclization of a 2-hydroxybiphenyl derivative. Although direct cyclization from this compound is not a standard one-step procedure, it can be envisioned as a precursor to a suitable intermediate for cyclization. A more direct, though less common, approach would involve a reductive intramolecular coupling. A representative method for forming the dibenzofuran core involves the intramolecular dehydrogenative C-O coupling of 2-arylphenols, which can be achieved using copper or palladium catalysts.[2][3][4]

Conceptual Protocol: Synthesis of Dibenzofuran from a 2,2'-Disubstituted Biphenyl Precursor

This conceptual protocol outlines the steps for a potential synthesis of dibenzofuran from a precursor derivable from this compound.

Conceptual Steps:

-

Hydrolysis/Hydroxylation: One of the bromine atoms of this compound would need to be selectively converted to a hydroxyl group to form 2-bromo-2'-hydroxybiphenyl. This can be a challenging selective transformation.

-

Intramolecular Cyclization: The resulting 2-bromo-2'-hydroxybiphenyl could then undergo an intramolecular Ullmann-type coupling or a palladium-catalyzed C-O bond formation to yield dibenzofuran.

Illustrative Reaction Scheme:

Caption: Conceptual synthetic route from this compound to Dibenzofuran.

Application 3: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings. These reactions allow for the formation of new carbon-carbon bonds at the bromine-substituted positions, enabling the synthesis of a wide array of complex biaryl and polyaryl compounds.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[5]

Experimental Protocol: Monocoupling of p-Dibromobiphenyl (Illustrative for this compound)

While a specific protocol for this compound was not found, the following protocol for a related dibromobiphenyl illustrates the general conditions. The reaction can be controlled to favor monocoupling by adjusting reaction conditions.

Materials:

-

p-Dibromobiphenyl (as a model for this compound)

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Ag₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Tetrahydrofuran (THF))

Procedure for Monocoupling:

-

In a reaction vessel, combine p-dibromobiphenyl (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), Pd(PPh₃)₄ (8 mol %), and Ag₂CO₃ (2.0 equiv.).

-

Add anhydrous THF as the solvent.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion, the reaction is worked up and the product is purified by chromatography.

Quantitative Data (for p-Dibromobiphenyl):

| Arylboronic Ester | Monocoupled Product Yield (%) | Bis-coupled Product Yield (%) |

| Phenylboronic acid pinacol ester | 78 | 11 |

| 4-Methoxycarbonylphenylboronic acid pinacol ester | 56 | 5 |

Table 2: Yields for the monocoupling of p-dibromobiphenyl with arylboronic esters.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[6]

Experimental Protocol: General Sonogashira Coupling

The following is a general protocol that can be adapted for the coupling of this compound with a terminal alkyne.[1]

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., 5% Pd on alumina)

-

Copper(I) cocatalyst (e.g., Cu₂O on alumina)

-

Solvent (e.g., THF-DMA 9:1)

Procedure (Continuous Flow):

-

Dissolve this compound (0.5 mmol) and the terminal alkyne (0.6 mmol) in 10 mL of a 9:1 mixture of THF and DMA.

-

Pass the solution through a reactor cartridge packed with the palladium and copper catalysts at 80 °C with a flow rate of 0.1 mL/min.

-

The eluate is collected, and the product is isolated after an aqueous workup and purification by column chromatography.

Quantitative Data (for 4-Iodotoluene and Phenylacetylene):

| Aryl Halide | Alkyne | Product Yield (%) |

| 4-Iodotoluene | Phenylacetylene | 60 |

Table 3: Illustrative yield for a Sonogashira coupling reaction.[1]

C. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[7]

Experimental Protocol: General Negishi Coupling

This general protocol can be adapted for the reaction of this compound with an organozinc reagent.[6]

Materials:

-

This compound

-

Organozinc reagent (e.g., Phenylzinc chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous THF

Procedure:

-

Prepare the organozinc reagent in a separate flask under an inert atmosphere. For example, phenylzinc chloride can be prepared from phenyllithium and zinc chloride.

-

In a separate reaction flask under an inert atmosphere, dissolve this compound and the palladium catalyst in anhydrous THF.

-

Slowly add the solution of the organozinc reagent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress.

-

After completion, quench the reaction with saturated aqueous ammonium chloride and extract the product.

Cross-Coupling Reaction Workflow:

Caption: Generalized workflow for cross-coupling reactions of this compound.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its utility in forming important heterocyclic structures like carbazoles and its reactivity in a range of palladium-catalyzed cross-coupling reactions make it a key component in the synthetic chemist's toolbox for the construction of complex and functional molecules for various applications in research and industry. The protocols and data presented here provide a foundation for the application of this important building block.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,2'-Dibromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing Suzuki-Miyaura cross-coupling reactions using 2,2'-dibromobiphenyl as a substrate. This reaction is a powerful tool for the synthesis of complex biaryl and polyaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials. The protocol covers methodologies for both selective mono-arylation and double-arylation, allowing for the synthesis of symmetric and asymmetric tetra-substituted biphenyls.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1][2][3] This reaction has become one of the most important and widely used methods for the formation of carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[4][5] The use of this compound as a substrate allows for the sequential or double coupling to introduce two different or identical aryl groups, leading to the formation of sterically hindered and structurally diverse tetrasubstituted biphenyls.

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex. The base is crucial for activating the boronic acid.[3]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Experimental Protocols

The following are generalized protocols for mono- and double-Suzuki coupling reactions with this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the reaction's selectivity and yield. Optimization may be required for specific substrates.

Materials and Reagents

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., PPh₃, PCy₃, SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF)

-

Anhydrous solvents (e.g., 1,4-dioxane, toluene, DMF, THF)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-